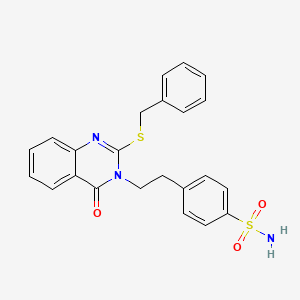

PIN1 inhibitor 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

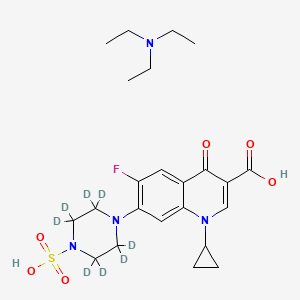

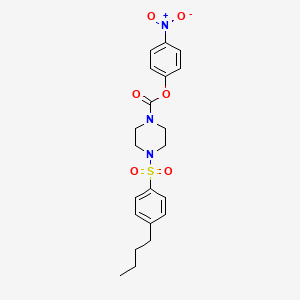

PIN1 inhibitor 2 is a small molecule compound designed to inhibit the activity of peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1). PIN1 is an enzyme that plays a crucial role in the regulation of protein function through the isomerization of phosphorylated serine/threonine-proline motifs. This enzyme is implicated in various cellular processes, including cell cycle regulation, protein folding, and DNA damage response. Overexpression of PIN1 has been associated with several types of cancer, making it a potential target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

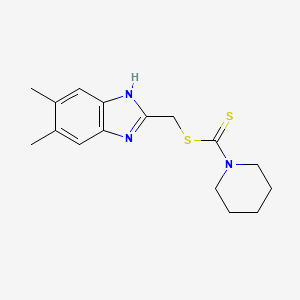

The synthesis of PIN1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzimidazole derivatives as starting materials. The reaction conditions often include the use of reagents such as potassium carbonate, acetone, and dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening methods to identify potent inhibitors, followed by optimization of the synthetic route for large-scale production. Techniques such as surface plasmon resonance (SPR) technology and molecular docking are employed to ensure the efficacy and specificity of the compound .

Chemical Reactions Analysis

Types of Reactions

PIN1 inhibitor 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include potassium carbonate, acetone, DMF, and various alkyl halides. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products .

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which are then further modified to produce the final this compound compound .

Scientific Research Applications

PIN1 inhibitor 2 has a wide range of scientific research applications, including:

Cancer Therapy: This compound has shown potential in inhibiting the growth of various cancer cell lines by targeting the PIN1 enzyme, which is overexpressed in many cancers

Neurodegenerative Diseases: This compound is being investigated for its potential to modulate protein turnover and prevent the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.

Drug Discovery: The compound is used as a tool in drug discovery to identify new therapeutic targets and develop novel anticancer agents.

Mechanism of Action

PIN1 inhibitor 2 exerts its effects by binding to the PIN1 enzyme and inhibiting its isomerase activity. This inhibition prevents the isomerization of phosphorylated serine/threonine-proline motifs, leading to the stabilization of specific protein conformations. The molecular targets of this compound include various oncoproteins and tumor suppressors, which are regulated by PIN1-mediated isomerization .

Comparison with Similar Compounds

Similar Compounds

Juglone: A natural compound that inhibits PIN1 by covalently modifying its active site.

Sulfopin: A synthetic PIN1 inhibitor that has shown potent anticancer activity in preclinical studies.

HWH8-33 and HWH8-36: Newly identified PIN1 inhibitors that have demonstrated efficacy in inhibiting cancer cell proliferation.

Uniqueness of PIN1 Inhibitor 2

This compound is unique in its ability to selectively target the PIN1 enzyme with high specificity and potency. Unlike other inhibitors, this compound has been optimized for better cellular efficacy and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula |

C16H21N3S2 |

|---|---|

Molecular Weight |

319.5 g/mol |

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methyl piperidine-1-carbodithioate |

InChI |

InChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18) |

InChI Key |

AMPMHCFEOPJYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)

![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)